molecular formula C21H20N6OS B2492038 N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-20-5

N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2492038
CAS No.: 863459-20-5
M. Wt: 404.49
InChI Key: XMTGYZBTCIEIBV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

Researchers have developed various synthetic routes and methodologies to create derivatives related to N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. These synthetic processes often aim at enhancing the chemical's potential for various scientific applications, including but not limited to, medicinal chemistry, material science, and analytical chemistry. For instance, Hassneen and Abdallah (2003) explored new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, showcasing the chemical versatility and the potential for developing novel compounds with unique properties Hassneen & Abdallah, 2003.

Potential Biological and Pharmacological Applications

Several studies have investigated the biological and pharmacological applications of triazolopyrimidine derivatives, including their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. For example, research on various heterocyclic compounds incorporating a thiadiazole moiety against cotton leafworm, Spodoptera littoralis, highlighted the potential insecticidal properties of these compounds Fadda et al., 2017. Similarly, the synthesis and evaluation of new 3-Heteroarylindoles as potential anticancer agents by Abdelhamid et al. (2016) demonstrate the broad spectrum of pharmacological activities that can be explored with derivatives of this compound Abdelhamid et al., 2016.

Chemical Characterization and Structural Analysis

The structural analysis and chemical characterization of derivatives related to this compound provide insights into their chemical behavior and potential applications in material science and drug design. For instance, the synthesis and crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine by Repich et al. (2017) reveal the importance of structural elucidation in understanding the compound's properties and functionalities Repich et al., 2017.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-13-5-8-16(9-6-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-17-10-14(2)4-7-15(17)3/h4-10,12H,11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTGYZBTCIEIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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